molecular formula C20H21NO4 B2996251 (2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 163671-09-8

(2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2996251
CAS No.: 163671-09-8
M. Wt: 339.391
InChI Key: SCXXARDQPGZAJU-ZIAGYGMSSA-N
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Description

This compound is a stereospecific pyrrolidine derivative protected by a 9H-fluoren-9-ylmethyloxycarbonyl (Fmoc) group. Its structure features a hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position on the pyrrolidine ring, with (2S,4R) stereochemistry . The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The hydroxyl and hydroxymethyl substituents enhance hydrophilicity, while the Fmoc group contributes to solubility in organic solvents, making it suitable for diverse synthetic applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-11-13-9-14(23)10-21(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19,22-23H,9-12H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXXARDQPGZAJU-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate , with CAS number 163671-09-8 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.

The molecular formula of this compound is C20H21NO4C_{20}H_{21}NO_{4} with a molecular weight of 339.39 g/mol . The predicted boiling point is approximately 549.8 ± 40.0 °C , and it has a density of 1.318 ± 0.06 g/cm^3 . The compound exhibits an acidity constant (pKa) of about 14.53 ± 0.40 .

PropertyValue
Molecular FormulaC20H21NO4
Molecular Weight339.39 g/mol
Boiling Point549.8 ± 40.0 °C
Density1.318 ± 0.06 g/cm³
pKa14.53 ± 0.40

Research indicates that compounds related to the pyrrolidine scaffold, particularly those with hydroxymethyl substitutions, exhibit significant activity against sphingosine kinases (SphK1 and SphK2). These kinases are crucial in the sphingosine 1-phosphate (S1P) signaling pathway, which is implicated in various biological processes including cancer progression and immune response modulation .

In a study analyzing structure-activity relationships (SAR), it was found that modifications to the lipophilic tail of the pyrrolidine derivatives can enhance their inhibitory potency against SphK1 and SphK2. Specifically, derivatives retaining the 2-(hydroxymethyl)pyrrolidine head demonstrated superior binding affinity due to favorable interactions with key residues in the active sites of these kinases .

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits SphK1 and SphK2, with reported inhibition constants (KiK_i) of 0.679 μM for SphK1 and 0.951 μM for SphK2, indicating potent dual inhibitory activity . Furthermore, it has been demonstrated to reduce S1P levels in various cancer cell lines, thereby impairing tumor growth and metastasis.

Case Studies

A notable case study involved the evaluation of this compound's effects on engineered Saccharomyces cerevisiae and histiocytic lymphoma cell lines (U937). The results indicated that treatment with the compound led to significant inhibition of cell proliferation and induced apoptosis in these models .

Therapeutic Implications

Given its mechanism of action and biological activity, this compound presents potential therapeutic applications in oncology and immunology. Its ability to modulate the S1P signaling pathway suggests it could be beneficial in treating cancers where SphK overactivity is a contributing factor.

Comparison with Similar Compounds

Structural Features

Key Structural Variations:

  • Substituents: The target compound’s 4-hydroxy and 2-hydroxymethyl groups distinguish it from analogs with electron-withdrawing (e.g., trifluoromethyl, cyano) or bulky (e.g., benzyl) substituents.
  • Stereochemistry : The (2S,4R) configuration contrasts with (2S,4S) in analogs like ’s compound, altering spatial orientation and intermolecular interactions .
Table 1: Structural Comparison
Compound Name Molecular Formula Substituents Stereochemistry Key Features
Target Compound C₂₁H₂₁NO₅ 4-hydroxy, 2-hydroxymethyl (2S,4R) Hydrophilic groups enhance aqueous compatibility; Fmoc enables SPPS
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid C₂₁H₁₈F₃NO₄ 4-CF₃, 2-COOH (2S,4R) Trifluoromethyl enhances metabolic stability; carboxylic acid aids coupling
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid C₂₀H₁₉NO₅ 4-hydroxy, 2-COOH (2S,4S) Stereochemical difference reduces enzyme affinity compared to (2S,4R)
(2S,4S)-(9H-Fluoren-9-yl)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate C₂₀H₁₇FN₂O₂ 4-F, 2-CN (2S,4S) Cyano and fluoro groups increase electrophilicity for nucleophilic reactions

Physicochemical Properties

  • Hydrophilicity: The target compound’s hydroxyl and hydroxymethyl groups impart higher aqueous solubility compared to trifluoromethyl () or cyano () analogs .
  • Molecular Weight : At 375.39 g/mol, it is lighter than the trifluoromethyl derivative (405.37 g/mol) but heavier than the 4-hydroxy-2-COOH analog (353.37 g/mol) .

Research Findings

  • NMR Analysis : Studies on analogous compounds () reveal that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, these regions would reflect the unique environments of hydroxymethyl and hydroxyl groups .
  • Stereochemical Impact: The (2S,4R) configuration optimizes hydrogen bonding in peptide synthesis, as seen in Fmoc-protected amino acids .

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